molecular formula C9H11BrClNO B13492875 6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Katalognummer: B13492875
Molekulargewicht: 264.54 g/mol
InChI-Schlüssel: TXQABGNSVDWXMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a bromine atom, a methyl group, and a benzoxazine ring structure, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent, solvents such as dichloromethane, and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives .

Wissenschaftliche Forschungsanwendungen

6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets. The bromine atom and benzoxazine ring structure play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both bromine and methyl groups in the 5 and 6 positions, respectively, distinguishes it from other benzoxazine derivatives .

Eigenschaften

Molekularformel

C9H11BrClNO

Molekulargewicht

264.54 g/mol

IUPAC-Name

6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride

InChI

InChI=1S/C9H10BrNO.ClH/c1-6-7(10)2-3-8-9(6)11-4-5-12-8;/h2-3,11H,4-5H2,1H3;1H

InChI-Schlüssel

TXQABGNSVDWXMG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC2=C1NCCO2)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.